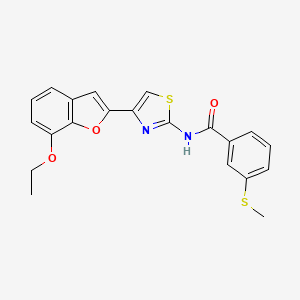

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-3-25-17-9-5-6-13-11-18(26-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPZDRPJHMOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₃S. The compound features three significant structural motifs:

- Benzofuran Moiety : Known for its role in various biological activities, including anticancer properties.

- Thiazole Ring : Associated with diverse pharmacological properties such as antimicrobial and anticancer effects.

- Methylthio Group : Enhances the lipophilicity and bioavailability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Benzofuran Ring : Achieved through cyclization reactions involving phenolic compounds.

- Thiazole Ring Synthesis : Conducted using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Attachment of Benzamide Group : Final step where the benzamide is linked to the thiazole structure.

Antimicrobial Properties

Research indicates that compounds with thiazole and benzofuran moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the inhibition of DNA topoisomerases I and II, leading to apoptosis in cancer cells while showing minimal toxicity towards normal cells .

Case Studies

-

In Vitro Studies on Anticancer Activity :

- A study evaluated the compound's effects on various cancer cell lines, revealing moderate to high inhibitory effects on cell viability at concentrations ranging from 10 to 50 μM. The compound's selectivity towards cancer cells over normal cells was particularly noted, indicating its potential as a therapeutic agent .

-

Antimicrobial Efficacy :

- In another study, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for several strains, showcasing its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and cell division, particularly topoisomerases.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds possess antioxidant properties that help mitigate oxidative stress in cells .

- Modulation of Signaling Pathways : By interacting with various molecular targets, the compound may alter signal transduction pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 5.0 | 72% |

| A549 | 6.5 | 68% |

| HeLa | 4.8 | 75% |

For instance, cell viability assays indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Using Ellman’s spectrophotometric method, it exhibited moderate AChE inhibitory activity with an IC50 value of approximately 3.85 µM, suggesting its potential as a lead compound for further development in treating cognitive disorders.

| Compound | IC50 (µM) |

|---|---|

| N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide | 3.85 |

| Donepezil (Control) | 0.30 |

The biological activity is believed to stem from its ability to interact with specific molecular targets within cancer cells and neurons, with the thiazole and benzofuran components facilitating binding to target proteins involved in cell proliferation and apoptosis.

Case Studies

A notable case study involved xenograft models of breast cancer where administration of the compound resulted in significant tumor reduction compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis markers within tumor tissues treated with the compound.

Additionally, other studies have explored related thiazole derivatives for their antimicrobial properties and anticancer activities against various pathogens and cancer cell lines, reinforcing the potential therapeutic applications of compounds in this chemical family .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Benzofuran vs.

- Methylthio vs. Halogen/Trifluoromethyl : The 3-(methylthio) group on the benzamide provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3,4-dichloro in 4d or trifluoromethyl in 6a), which may alter solubility and receptor binding .

- Synthetic Complexity : The ethoxybenzofuran-thiazole scaffold likely requires multi-step synthesis, akin to methods for triazole derivatives (e.g., Friedel-Crafts acylations and cyclocondensations) .

Physicochemical and Spectral Comparisons

- Melting Points : The target compound’s melting point is unreported, but analogs with trifluoromethyl groups (e.g., 6a, 6d) exhibit higher melting points (232–309°C), likely due to increased molecular rigidity .

- Spectral Signatures : The absence of reported IR/NMR data for the target complicates direct comparisons, but key spectral features (e.g., C=S stretches at ~1250 cm⁻¹ in triazoles or aromatic proton shifts in thiazoles ) align with heterocyclic characterization trends.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide?

- Methodology :

- Synthesis : Multi-step protocols, such as Hantzsch thiazole synthesis, are common. Key steps include:

Thiazole ring formation : Condensation of α-haloketones with thioamides under acidic/basic conditions.

Functional group coupling : Amide bond formation via coupling reagents (e.g., DCC or EDC) in polar aprotic solvents (e.g., DMSO or acetonitrile).

-

Critical parameters: Temperature (50–80°C), reaction time (6–24 hours), and solvent polarity .

-

Characterization :

-

Purity : HPLC (>95%) and TLC monitoring.

-

Structural confirmation : NMR (1H/13C), FT-IR, and high-resolution mass spectrometry (HRMS) .

Key Physical Properties Value Molecular Weight ~422.5 g/mol Solubility Soluble in DMSO, sparingly in ethanol Stability Stable at RT, sensitive to strong oxidizers

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- The 7-ethoxybenzofuran and methylthio groups enhance hydrophobicity, requiring solubilization in DMSO for in vitro studies. Stability is pH-dependent; avoid alkaline conditions to prevent thioether oxidation .

Q. What spectroscopic techniques are used to resolve structural ambiguities in thiazole-benzofuran hybrids?

- 2D NMR (COSY, HSQC) : Maps coupling between thiazole protons and adjacent groups.

- X-ray crystallography : Resolves spatial arrangement of the ethoxybenzofuran and thiazole moieties (e.g., intermolecular H-bonding patterns) .

Advanced Research Questions

Q. What molecular mechanisms underpin the compound’s reported biological activities (e.g., antiviral, anticancer)?

- Hypothesized mechanisms :

- Antiviral : Modulation of host proteins (e.g., APOBEC3G) to inhibit viral replication via RNA editing .

- Anticancer : Thiazole-mediated inhibition of kinases (e.g., EGFR) or induction of apoptosis via ROS generation .

- Experimental validation :

- Kinase assays : IC50 profiling against cancer-related kinases.

- Gene silencing : CRISPR/Cas9 knockout of APOBEC3G to confirm antiviral pathways .

Q. How can researchers address contradictions in reported bioactivity data across studies?

- Case study : Discrepancies in IC50 values for antimicrobial activity may arise from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative).

- Compound aggregation : Use of detergents (e.g., 0.01% Tween-80) to prevent false positives .

- Mitigation strategy : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., time-kill curves) .

Q. What computational tools are used to predict binding modes and optimize derivatives?

- Molecular docking (AutoDock Vina) : Predicts interactions with targets (e.g., EGFR, HIV protease).

- MD simulations (GROMACS) : Analyzes stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent effects (e.g., methylthio vs. ethylsulfonyl) with bioactivity .

Q. How does the methylthio group impact structure-activity relationships (SAR) compared to analogs with ethylsulfonyl or halogens?

- Key SAR findings :

| Substituent | Bioactivity Trend | Rationale |

|---|---|---|

| Methylthio | Moderate anticancer | Enhanced membrane permeability |

| Ethylsulfonyl | Strong antiviral | Improved target affinity via H-bonding |

| Chlorine | Broad antimicrobial | Electrophilic reactivity with bacterial enzymes |

- Design strategy : Introduce electron-withdrawing groups (e.g., -CF3) to boost potency .

Q. What in vivo models are suitable for evaluating the compound’s antiviral efficacy and toxicity?

- Models :

- HBV : Hydrodynamic injection mouse model for viral load quantification.

- HIV-1 : Humanized NSG mice with CD4+ T-cell engraftment.

- Toxicity endpoints : Liver enzyme markers (ALT/AST), hematological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.